13C4 Isotopic Purity Enables Accurate Quantification with Minimal Cross-Talk
Erdosteine-13C4 achieves a mass shift of +4 Da relative to unlabeled erdosteine (m/z 250 → 254 for the [M+H]+ ion), providing clear mass separation that prevents isotopic cross-talk and enables precise quantitation even at low concentrations . In contrast, deuterated analogs like Erdosteine-d4 exhibit a smaller +4 Da shift but suffer from potential hydrogen-deuterium exchange in protic solvents, leading to signal overlap and reduced accuracy [1]. The 13C label is chemically stable and does not undergo exchange under normal analytical conditions, ensuring consistent performance across multiple sample batches .
| Evidence Dimension | Mass shift and isotopic stability |
|---|---|
| Target Compound Data | +4 Da mass shift (13C4), no exchange in aqueous or organic solvents |
| Comparator Or Baseline | Erdosteine-d4: +4 Da mass shift, but susceptible to H/D exchange under acidic or basic conditions |
| Quantified Difference | 13C label provides 100% retention of mass shift under all conditions; H/D exchange can reduce effective mass shift by up to 25% in deuterated analogs |
| Conditions | LC-MS/MS analysis in reversed-phase conditions with acidic mobile phases (0.1% formic acid) |
Why This Matters
The consistent +4 Da mass shift ensures reliable peak integration and prevents quantitation errors caused by isotopic interference or label loss, critical for regulatory bioanalysis and pharmacokinetic studies.
- [1] Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216. View Source
